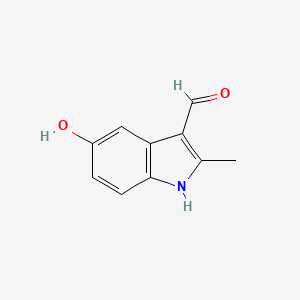

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde

Vue d'ensemble

Description

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted indole derivatives.

Applications De Recherche Scientifique

Chemical and Synthetic Applications

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.

Reactivity

- Oxidation : The compound can be oxidized to form corresponding carboxylic acids.

- Reduction : It can undergo reduction to convert the aldehyde group into an alcohol.

- Electrophilic Substitution : The indole ring is electron-rich, allowing for electrophilic substitution reactions.

Synthetic Pathways

The compound is often used in the synthesis of:

- Anti-inflammatory agents

- Histamine receptor inverse agonists

- Tubulin polymerization inhibitors

- Muscarinic receptor antagonists

Therapeutic Applications

Recent studies highlight the therapeutic potential of this compound in various medical fields:

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity. For example, studies have shown its ability to inhibit the expression of inflammatory markers such as E-selectin and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) in cellular models, suggesting its potential use in treating inflammatory diseases .

Cancer Research

The compound has been investigated for its effects on cancer cell proliferation. In animal models, it has demonstrated the ability to inhibit tumor growth by modulating pathways associated with cancer cell survival and proliferation . Specifically, studies involving indole derivatives have shown promising results in inhibiting breast and colon cancer cell lines.

This compound exhibits a range of biological activities that contribute to its potential applications:

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. These findings support its potential as a natural antimicrobial agent.

Neuroprotective Effects

In studies focused on neurodegenerative diseases, this compound has shown promise in improving cognitive function and reducing amyloid plaque formation in models of Alzheimer's disease . This suggests potential therapeutic applications in neuroprotection.

Case Studies and Research Findings

Several notable studies have explored the applications of this compound:

Mécanisme D'action

The mechanism of action of 5-hydroxy-2-methyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which modify its structure and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-carbaldehyde: Shares the indole core structure but lacks the hydroxyl and methyl groups.

5-Hydroxy-1H-indole-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.

Uniqueness

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and potential biological activities compared to other indole derivatives .

Activité Biologique

5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde (5-H2MIC) is an indole derivative that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

5-H2MIC is characterized by the presence of a hydroxyl group at the 5-position and a carbaldehyde group at the 3-position of the indole ring. Its molecular formula is , with a molecular weight of approximately 161.16 g/mol. The unique substitution pattern enhances its reactivity and biological activity compared to other indole derivatives.

Reactivity and Metabolism

The compound participates in various biochemical reactions, including:

- Oxidation : Converts to indole-3-carboxylic acid.

- Reduction : Produces alcohols.

- Substitution : Forms various substituted indole derivatives.

These transformations are crucial for its role in biological systems and potential applications in medicinal chemistry.

Enzyme Interactions

5-H2MIC has been shown to inhibit key enzymes such as:

- Protein Kinase C (PKC) : Involved in cell signaling and proliferation.

- Acetylcholinesterase (AChE) : Plays a role in nerve impulse transmission.

Inhibition of these enzymes suggests potential therapeutic implications for cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that 5-H2MIC exhibits significant anticancer properties. It induces apoptosis in various cancer cell lines through modulation of cell signaling pathways. For instance, studies have shown that it can inhibit tumor growth in animal models when administered at specific dosages .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in cellular models, potentially reducing inflammation through inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the exact mechanisms involved.

5-H2MIC's mechanism involves binding interactions with biomolecules, leading to changes in gene expression and enzyme activity. It acts as an agonist at the aryl hydrocarbon receptor (AhR), which is implicated in various biological processes, including immune response modulation.

Research Applications

5-H2MIC has several applications across various fields:

- Chemistry : Serves as a precursor for synthesizing complex molecules.

- Biology : Investigated for antioxidant, antimicrobial, and anticancer properties.

- Medicine : Explored for therapeutic potential against diseases like cancer and neurodegenerative disorders.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Anti-inflammatory | Reduces inflammation | |

| Enzyme inhibition | Inhibits PKC and AChE | , |

| Antimicrobial | Active against various pathogens |

Case Studies

- In Vivo Tumor Studies : In experiments using immunodeficient mice implanted with human cancer cell lines, administration of 5-H2MIC led to significant inhibition of tumor growth, indicating its potential as an effective anticancer agent .

- Inflammatory Response Modulation : A study demonstrated that treatment with 5-H2MIC reduced levels of inflammatory markers in a cellular model of inflammation, supporting its role as an anti-inflammatory agent.

Propriétés

IUPAC Name |

5-hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(5-12)8-4-7(13)2-3-10(8)11-6/h2-5,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXIOENIXSKBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649294 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412021-98-8 | |

| Record name | 5-Hydroxy-2-methyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.